Mycophenolic acid disodium salt

Description

Historical Perspectives and Discovery of Mycophenolic Acid as a Natural Product

The journey of mycophenolic acid (MPA) began in 1893 when Italian medical scientist Bartolomeo Gosio first isolated it from the fungus Penicillium brevicompactum (originally named P. glaucum), which he had collected from spoiled corn. wikipedia.orgresearchgate.net Gosio identified the compound's antibacterial properties, and in 1896, he isolated it in a pure, crystalline form, demonstrating its activity against the anthrax bacterium. wikipedia.org This marked the first instance of an antibiotic being isolated in such a form. wikipedia.org However, this initial discovery was largely forgotten. wikipedia.org

The compound was rediscovered in 1912 by American scientists C.L. Alsberg and O.M. Black, who gave it the name mycophenolic acid. wikipedia.org Further research over the years revealed its broad spectrum of biological activities, including antifungal, antiviral, anticancer, and antipsoriasis properties. wikipedia.org The production of mycophenolic acid is known to be restricted to a small number of filamentous fungi, primarily within the Penicillium and Aspergillus genera. nih.govoup.com

Evolution of Mycophenolic Acid as a Subject of Academic Inquiry

Following its rediscovery, mycophenolic acid gradually became a subject of deeper scientific investigation. Initially noted for its antimicrobial capabilities, the scope of research expanded significantly over the decades. wikipedia.org A pivotal moment in the academic evolution of MPA was the discovery of its immunosuppressive properties in the 1990s. wikipedia.org This discovery was a turning point, shifting the primary research focus towards its potential in immunology and transplantation medicine. wikipedia.orgresearchgate.net

The development of derivatives, such as mycophenolate mofetil (MMF), a prodrug of MPA, and later, the enteric-coated mycophenolate sodium (EC-MPS), was driven by the need to improve its properties for research and potential therapeutic applications. nih.govnih.gov These derivatives were synthesized to enhance bioavailability and investigate different delivery mechanisms. mostwiedzy.pl The study of MPA's mechanism of action revealed that it is a reversible inhibitor of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.gov This enzyme is crucial for the de novo pathway of guanine (B1146940) nucleotide synthesis, which is particularly important for the proliferation of B and T lymphocytes. wikipedia.orgnih.gov This specific targeting of lymphocytes explains its potent cytostatic effects on these cells. drugbank.com

Current Research Significance of Mycophenolic Acid and its Derivatives

The current research significance of mycophenolic acid and its salts, including the disodium (B8443419) salt, is multifaceted. A primary area of investigation remains its immunosuppressive activity. nih.govnih.gov Researchers are actively exploring new analogues and derivatives of MPA to identify compounds with potentially enhanced efficacy or different biological profiles. nih.govresearchgate.net The search for novel derivatives is driven by the desire to explore the full potential of the MPA scaffold in various biological systems. nih.gov

Recent studies have focused on the detailed molecular interactions of MPA and its derivatives. For instance, research has delved into the exposure-response relationship of mycophenolic acid in various contexts, such as its effect on antibody formation following vaccination in specific patient populations. nih.gov Furthermore, the antiviral properties of MPA continue to be a subject of interest, with studies investigating its potential against a range of viruses. taylorandfrancis.com The anticancer properties of MPA are also an active area of research, with investigations into its ability to inhibit the growth of various cancer cell lines. mostwiedzy.pltaylorandfrancis.com The development of advanced drug delivery systems, such as coaxial fibers for the controlled release of MPA, is being explored to enhance its application in preclinical cancer models. taylorandfrancis.com

| Year | Milestone | Researcher(s) | Significance |

| 1893 | Initial discovery and observation of antibacterial activity. wikipedia.org | Bartolomeo Gosio | First isolation of an antibiotic compound from a fungus. wikipedia.org |

| 1912 | Rediscovery and naming of mycophenolic acid. wikipedia.org | C.L. Alsberg & O.M. Black | Renewed scientific interest in the compound. wikipedia.org |

| 1990s | Discovery of immunosuppressive properties. wikipedia.org | Anthony Allison & Elsie M. Eugui | Shifted research focus to immunology and transplantation. wikipedia.org |

| 1995 | Approval for medical use in the United States. wikipedia.org | - | Marked its entry into clinical applications as an immunosuppressant. wikipedia.org |

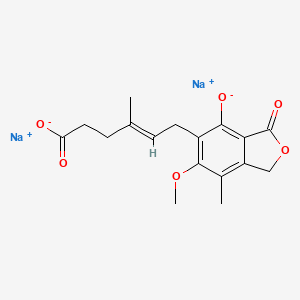

Structure

3D Structure of Parent

Properties

CAS No. |

23047-11-2 |

|---|---|

Molecular Formula |

C17H18Na2O6 |

Molecular Weight |

364.30 g/mol |

IUPAC Name |

disodium;(E)-6-(6-methoxy-7-methyl-4-oxido-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

InChI |

InChI=1S/C17H20O6.2Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;;/h4,20H,5-8H2,1-3H3,(H,18,19);;/q;2*+1/p-2/b9-4+;; |

InChI Key |

IPVKDGNBGUYLBL-HPJBNNNXSA-L |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Mechanistic Foundations of Mycophenolic Acid S Biological Activity

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

The principal mechanism of action of mycophenolic acid is the reversible and non-competitive inhibition of the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH). wikipedia.orgnih.govselleck.co.jp This enzyme is a crucial rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. nih.govresearchgate.netfrontiersin.org Mycophenolic acid's inhibitory action is highly selective for IMPDH, without significantly affecting other cellular dehydrogenases. researchgate.net The inhibition is achieved by mycophenolic acid binding to the cofactor-binding domain of IMPDH, effectively replacing the nicotinamide (B372718) portion of the nicotinamide adenine (B156593) dinucleotide (NAD+) cofactor and a catalytic water molecule. selleck.co.jpnih.govresearchgate.net

Role of IMPDH in De Novo Purine (B94841) Synthesis

Purine nucleotides, essential building blocks for DNA and RNA, can be generated through two main pathways: the de novo synthesis pathway and the salvage pathway. wikipedia.orgnih.gov The de novo pathway synthesizes purines from simpler precursor molecules, a process that is particularly vital for rapidly proliferating cells. wikipedia.orgnih.gov IMPDH plays a pivotal role in this pathway by catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). researchgate.netresearchgate.netyoutube.com XMP is then subsequently converted to guanosine (B1672433) monophosphate (GMP), a precursor for guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. youtube.compharmgkb.org

Selective and Reversible Inhibition of IMPDH Isoforms (Type I and Type II)

In humans, there are two isoforms of IMPDH: Type I and Type II. pharmgkb.orgnih.gov While IMPDH Type I is constitutively expressed in most cell types, the expression of IMPDH Type II is significantly upregulated in activated lymphocytes. nih.govpharmgkb.org Mycophenolic acid exhibits a greater inhibitory potency against the Type II isoform, being approximately five times more effective at inhibiting IMPDH Type II than Type I. nih.govpharmgkb.org This selective inhibition of the isoform predominantly found in activated lymphocytes contributes to the drug's targeted effect on the immune system. The inhibition of IMPDH by mycophenolic acid is reversible, meaning that the enzyme's function can be restored upon removal of the inhibitor. wikipedia.orgnih.govresearchgate.net

Impact on Guanosine Nucleotide Pools

By inhibiting IMPDH, mycophenolic acid effectively blocks the de novo synthesis of guanine nucleotides. researchgate.net This leads to a significant depletion of intracellular pools of GMP, GTP, and dGTP. nih.govnih.gov One study demonstrated that treatment with mycophenolic acid resulted in a substantial decrease in GTP levels, reaching as low as 10% of that in unstimulated cells, and also reduced GDP-sugar pools. researchgate.net Another study in an intestinal cell model showed a significant depletion of guanosine nucleotides at various concentrations of mycophenolic acid. nih.gov This depletion of essential guanine nucleotides is a direct and critical consequence of IMPDH inhibition, forming the basis for the downstream cellular effects of mycophenolic acid.

Downstream Cellular and Molecular Consequences of IMPDH Inhibition

The depletion of guanosine nucleotide pools triggered by IMPDH inhibition has profound effects on cellular processes, particularly in lymphocytes, which are highly dependent on the de novo purine synthesis pathway.

Selective Cytostatic Effects on Lymphocytes

A key consequence of mycophenolic acid's action is its selective cytostatic effect on T and B lymphocytes. wikipedia.orgnih.gov Unlike most other cell types, which can utilize the salvage pathway to recycle pre-formed purines, lymphocytes rely heavily on the de novo synthesis pathway for their proliferation. wikipedia.orgnih.gov This dependency makes them particularly vulnerable to the guanine nucleotide depletion caused by IMPDH inhibition. The reduction in GTP and dGTP levels effectively halts the proliferation of these immune cells. nih.gov In vitro studies have shown that mycophenolic acid blocks the proliferative responses of human, mouse, and rat T and B lymphocytes to mitogens. selleck.co.jpnih.gov This lymphocyte-selective antiproliferative effect is a cornerstone of its immunosuppressive activity. nih.gov

Influence on DNA Synthesis and Cell Cycle Progression

The depletion of dGTP, a direct result of IMPDH inhibition, has a significant impact on DNA synthesis. nih.gov As dGTP is an essential building block for DNA replication, its scarcity prevents cells from entering the S phase of the cell cycle, the phase where DNA is synthesized. pharmgkb.orgyoutube.com Consequently, mycophenolic acid causes a cell cycle arrest at the G1 to S phase transition. researchgate.netyoutube.com Studies using flow cytometry have demonstrated that mycophenolic acid inhibits the progression of lymphocytes into the S-phase of the cell cycle. nih.gov This blockade of DNA synthesis and cell cycle progression is a direct molecular mechanism through which mycophenolic acid exerts its cytostatic effects on lymphocytes.

Modulation of Cell Signaling Pathways (e.g., Akt/mTOR, STAT5, Myc, HIF-1α)

Mycophenolic acid has been shown to influence several critical intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.

Recent research has highlighted the impact of MPA on the Akt/mTOR pathway . The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth and survival. researchgate.netmdpi.com Studies have shown that MPA can inhibit this pathway, which is often hyperactivated in various cancers. researchgate.netnih.gov This inhibition can lead to decreased cell proliferation and survival. nih.gov In Jurkat T cells, MPA has been found to cause an energetic distress, leading to a decrease in both glycolytic and glutaminolytic fluxes, processes regulated by the mTOR pathway. nih.gov This effect is consistent with a reduction in the expression of key metabolic regulators, including Myc and HIF-1α . nih.gov The inhibition of the Akt/mTOR pathway by MPA presents a significant mechanism contributing to its antiproliferative effects. nih.govnih.gov

Furthermore, MPA's influence extends to the STAT5 signaling pathway. While detailed mechanistic studies are ongoing, the drug's ability to interfere with cytokine production and T-cell proliferation suggests a potential modulation of STAT5, a key transducer of cytokine signals that promote lymphocyte growth and survival.

The transcription factor Myc plays a crucial role in cell cycle progression and metabolism. Research has demonstrated that MPA can inhibit the expression of Myc. nih.gov This inhibition is a key component of MPA's ability to arrest the cell cycle and suppress cell proliferation. By targeting Myc, MPA effectively disrupts the metabolic reprogramming that is essential for activated T-cell function. nih.gov

Hypoxia-inducible factor-1α (HIF-1α) is another critical transcription factor that is inhibited by MPA. nih.gov HIF-1α is a master regulator of cellular adaptation to low oxygen conditions and plays a significant role in promoting glycolysis. nih.gov By inhibiting HIF-1α, MPA further contributes to the suppression of the metabolic shift towards aerobic glycolysis that is characteristic of activated lymphocytes. nih.gov

Other Contributing Mechanisms and Cellular Effects

Beyond its impact on core signaling pathways, mycophenolic acid elicits a range of other cellular effects that contribute to its immunosuppressive activity.

Induction of Activated Lymphocyte Apoptosis

A significant mechanism of MPA's action is the induction of apoptosis, or programmed cell death, in activated lymphocytes. drugbank.comnih.gov By depleting the guanosine nucleotide pool, MPA can arrest the cell cycle of proliferating T and B lymphocytes. drugbank.compharmgkb.org This cell cycle arrest, specifically at the G0/G1 phase, can subsequently trigger apoptosis. jle.com Studies have shown that MPA treatment leads to an increase in apoptosis in human T lymphocytic and monocytic cell lines. nih.gov This pro-apoptotic effect on activated immune cells helps to eliminate the clones of lymphocytes that are responding to antigenic stimulation, thereby dampening the immune response. drugbank.comnih.gov

Impact on Nitric Oxide Synthase (iNOS) and Tetrahydrobiopterin (B1682763) Depletion

Mycophenolic acid has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS). nih.govnih.govnih.gov iNOS is responsible for the production of large amounts of nitric oxide (NO), a molecule that can contribute to tissue damage during inflammation. nih.gov The mechanism of iNOS inhibition by MPA appears to be multifaceted. One proposed mechanism involves the depletion of tetrahydrobiopterin (BH4), an essential cofactor for iNOS activity. nih.govnih.gov However, other studies suggest that MPA may also act by interfering with the transcription of the iNOS gene itself, potentially by affecting the induction of transcription factors like IRF-1. nih.govnih.gov By reducing iNOS-mediated NO production, MPA helps to mitigate inflammatory tissue damage. nih.govbg.ac.rs

Biosynthesis and Fungal Production of Mycophenolic Acid

Natural Occurrence and Producing Organisms

Mycophenolic acid is produced by a select group of filamentous fungi, primarily within the genera Penicillium, Aspergillus, and Paecilomyces. oup.comdtu.dk While initially isolated from Penicillium brevicompactum, subsequent research has identified numerous other species capable of its synthesis. pnas.orgnih.gov These fungi are commonly found in various environments, including agricultural soil, silage, fruits, cereals, and dairy products. oup.comresearchgate.net

A phylogenomic analysis of 479 mold genomes revealed that the gene cluster responsible for MPA biosynthesis is present in a restricted but diverse set of these fungi. oup.com This suggests that the biosynthetic pathway originated in a common ancestor of the Aspergillaceae family and has been subsequently lost in many species over time. oup.com

Table 1: Fungal Producers of Mycophenolic Acid

| Genus | Example Species |

|---|---|

| Penicillium | P. brevicompactum, P. roqueforti, P. glabrum, P. puberulum, P. stoloniferum oup.comnih.gov |

| Aspergillus | Aspergillus species oup.comresearchgate.net |

| Paecilomyces | Paecilomyces species oup.com |

Elucidation of the Mycophenolic Acid Biosynthetic Pathway

The biosynthesis of mycophenolic acid is a complex process involving a series of enzymatic steps that are compartmentalized within the fungal cell. pnas.orgbiorxiv.org The pathway begins with the formation of a polyketide backbone, which is then modified through prenylation, oxidative cleavage, and methylation to yield the final MPA molecule. nih.govpnas.org The genes encoding the enzymes for this pathway are organized in a contiguous cluster. researchgate.net

The initial step in MPA biosynthesis is the formation of 5-methylorsellinic acid, the polyketide core of the molecule. oup.comdtu.dk This reaction is catalyzed by a cytosolic polyketide synthase (PKS) known as MpaC. nih.govoup.com MpaC utilizes one molecule of acetyl-CoA, three molecules of malonyl-CoA, and one molecule of S-adenosyl-L-methionine (SAM) to assemble the tetraketide backbone. oup.compnas.org The gene encoding MpaC is considered a key marker for identifying potential MPA-producing fungi. oup.com

Following the creation of the polyketide core, a farnesyl side chain is attached. This crucial step is catalyzed by a prenyltransferase, such as MpaA or PgMpaA. pnas.orgnih.gov This enzyme transfers a C15 farnesyl pyrophosphate (FPP) group to the phthalide (B148349) intermediate, 3,5-dihydroxy-6-methylphthalide (DHMP), forming 4-farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP). pnas.orgnih.gov MpaA is a membrane-bound enzyme, often associated with the Golgi apparatus, and exhibits high substrate specificity. pnas.orgnih.gov

A key and complex stage in the biosynthesis is the oxidative cleavage of the farnesyl side chain to form the seven-carbon carboxylic acid side chain characteristic of MPA. nih.gov This process is initiated by an oxygenase, such as MpaB' or the globin-like enzyme PgMpaB. pnas.orgnih.gov These enzymes catalyze the first cleavage step of the farnesyl group on FDHMP. nih.gov Research indicates that the subsequent cleavage step to form the final side chain may be carried out by enzymes independent of the main MPA gene cluster. nih.gov

The final step in the MPA biosynthetic pathway is the O-methylation of the C5 hydroxyl group of demethylmycophenolic acid. nih.gov This reaction is catalyzed by the S-adenosyl-L-methionine-dependent O-methyltransferase, MpaG'. nih.govasm.org This cytosolic enzyme exhibits flexibility, as it can methylate several precursors in the MPA pathway with varying efficiencies. nih.gov

A remarkable feature of the mycophenolic acid biosynthetic pathway is the elegant compartmentalization of its enzymatic steps within the fungal cell. pnas.orgbiorxiv.orgnih.gov This spatial organization is crucial for the efficient production of MPA. The different enzymes are localized to specific organelles, creating a metabolic channel for the biosynthetic intermediates. nih.govresearchgate.net

Table 2: Subcellular Localization of Mycophenolic Acid Biosynthetic Enzymes

| Enzyme | Function | Subcellular Location |

|---|---|---|

| MpaC' | Polyketide Synthase | Cytosol pnas.orgnih.gov |

| MpaDE' | P450-hydrolase fusion enzyme | Endoplasmic Reticulum pnas.orgnih.gov |

| MpaA' | Prenyltransferase | Golgi Apparatus pnas.orgnih.gov |

| MpaB' | Oxygenase | Endoplasmic Reticulum pnas.orgnih.gov |

| MpaG' | O-methyltransferase | Cytosol pnas.orgnih.gov |

This compartmentalization, involving cooperation between cytosolic enzymes, membrane-bound enzymes in the endoplasmic reticulum and Golgi apparatus, and enzymes within the peroxisomes, highlights the intricate cellular machinery dedicated to the synthesis of this important secondary metabolite. pnas.orgnih.gov The final steps of the pathway, for instance, involve the peroxisomal β-oxidation machinery. biorxiv.org

Genetic Basis of Mycophenolic Acid Production

The ability of certain fungi to produce mycophenolic acid is encoded within their genomes in the form of a biosynthetic gene cluster (BGC). This cluster contains all the necessary genes for the enzymatic machinery required to synthesize the MPA molecule.

The molecular foundation for MPA biosynthesis has been identified in several Penicillium species, including P. brevicompactum and P. roqueforti. nih.govplos.org In P. brevicompactum, the core of MPA production resides in a 25-kb gene cluster. nih.gov A similar genomic region of approximately 24.4 kbp has been identified in P. roqueforti. plos.org

These clusters are composed of a set of genes, designated mpa genes, that work in concert to build the MPA molecule. Key genes within this cluster have been identified and their functions characterized. For instance, the gene mpaC encodes a polyketide synthase (PKS), which is responsible for catalyzing the first step in the biosynthesis pathway: the formation of 5-methylorsellinic acid. plos.org Deletion of the mpaC gene has been shown to completely eliminate the production of MPA. nih.gov

Other genes in the cluster include mpaA, which encodes a prenyltransferase; mpaDE, a fusion of a cytochrome P450 and a hydrolase; mpaG, an O-methyltransferase; and mpaH, an oxidative cleavage enzyme. plos.org The cluster also contains a gene, mpaF, which encodes a variant of the inosine-5´-monophosphate dehydrogenase (IMPDH) enzyme, the target of MPA's immunosuppressive activity. This gene is believed to provide the fungus with a self-resistance mechanism. dtu.dkresearchgate.net In a novel MPA-producing strain, Penicillium arizonense, five orthologs of these key biosynthesizing genes (mpaA, mpaC, mpaF, mpaG, and mpaH) have also been identified. nih.gov

| Gene Name | Encoded Enzyme/Protein | Function in MPA Biosynthesis | Source Fungus |

|---|---|---|---|

| mpaC | Polyketide Synthase (PKS) | Catalyzes the initial step, forming the polyketide backbone (5-methylorsellinic acid). plos.org | P. brevicompactum, P. roqueforti, P. arizonense nih.govnih.gov |

| mpaA | Prenyltransferase | Attaches a terpenoid side chain to the polyketide core. plos.org | P. brevicompactum, P. roqueforti, P. arizonense plos.orgnih.gov |

| mpaDE | Cytochrome P450/Hydrolase Fusion | Involved in subsequent modification and cyclization of the intermediate molecule. plos.org | P. brevicompactum, P. roqueforti plos.org |

| mpaG | O-methyltransferase | Catalyzes the final methylation step to form mycophenolic acid. nih.gov | P. brevicompactum, P. roqueforti, P. arizonense plos.orgnih.gov |

| mpaF | IMPDH-like Protein | Provides self-resistance to the producing fungus. dtu.dkresearchgate.net | P. brevicompactum, P. roqueforti, P. arizonense dtu.dknih.gov |

The production of mycophenolic acid is restricted to a small number of filamentous fungi. nih.govdtu.dk Phylogenomic studies suggest that the biosynthetic gene cluster for MPA likely originated in a common ancestor of the fungal family Aspergillaceae. nih.govdtu.dkoup.com However, the cluster appears to have been repeatedly lost in many lineages over the course of evolution. nih.govoup.com

This evolutionary trajectory has resulted in a scattered but diverse presence of the MPA gene cluster among a narrow set of molds, primarily within the genera Penicillium, Aspergillus, and Paecilomyces. dtu.dkoup.com Large-scale analysis of hundreds of fungal genomes has helped to map the distribution of the BGC and provide insights into its evolutionary history. oup.com The presence of the mpaF resistance gene within the cluster is a key feature, suggesting that the producing organisms co-evolved a mechanism to protect themselves from the toxic effects of the compound they synthesize. dtu.dknih.gov

Strategies for Enhancing Mycophenolic Acid Production in Fungi

To meet the commercial demand for mycophenolic acid, significant research has focused on improving its production yield from fungal fermentation. These strategies range from genetic modification of the producing strains to the precise control of cultivation conditions.

A primary method for enhancing MPA production is through the improvement of the fungal strain itself, often via mutagenesis. worldwidejournals.com This process involves exposing the fungal spores to mutagens to induce random genetic mutations, followed by screening for mutants that exhibit higher MPA yields.

Both physical and chemical mutagens have been successfully employed. Physical mutagens like ultraviolet (UV) radiation and gamma-rays have proven effective. nih.govresearchgate.net In one study, exposing Penicillium brevicompactum to UV radiation resulted in a 5% increase in MPA yield. worldwidejournals.comresearchgate.net More significant improvements have been seen with gamma-ray irradiation; mutants of P. arizonense exposed to gamma-rays showed a 2.1-fold increase in MPA production compared to the wild-type strain. nih.gov

Chemical mutagens such as ethyl methane sulphonate (EMS) and methyl viologen (MV) have also been used to generate overproducing strains of P. brevicompactum. worldwidejournals.comresearchgate.net These treatments led to yield increases of 20% and 28%, respectively. worldwidejournals.comresearchgate.net These improved strains are typically tested for hereditary stability to ensure the enhanced production trait is retained over multiple generations. worldwidejournals.com

| Fungal Strain | Mutagen | Reported Increase in MPA Yield |

|---|---|---|

| Penicillium brevicompactum | UV Radiation | 5% worldwidejournals.comresearchgate.net |

| Penicillium brevicompactum | Ethyl Methane Sulphonate (EMS) | 20% worldwidejournals.comresearchgate.net |

| Penicillium brevicompactum | Methyl Viologen (MV) | 28% worldwidejournals.comresearchgate.net |

| Penicillium arizonense | Gamma-rays | 2.1-fold (110%) nih.gov |

The composition of the culture medium and the physical parameters of fermentation play a critical role in the growth of the fungus and its production of MPA. Systematic optimization of these conditions is a key strategy for maximizing yield. nih.gov Important factors include the choice of carbon and nitrogen sources, precursor amino acids, pH, and temperature. nih.gov

For P. brevicompactum, an optimal fermentation medium was identified to contain (in g/L): 200 g of glucose, 10 g of yeast extract, 12.0 g of glycine, 0.4 g of methionine, and 3.0 g of KH₂PO₄, with an initial pH of 4.5 and an incubation temperature of 24°C. nih.gov For the strain P. arizonense, the highest production was achieved in Potato Dextrose (PD) broth with an initial pH of 6, incubated at 25°C for 15 days. nih.gov It has been noted that there is not always a direct correlation between the amount of mycelial growth and the quantity of MPA produced. nih.gov Optimization through these methods has resulted in significant increases in MPA titers, in some cases by over 58% compared to unoptimized conditions. nih.gov

The mode of cultivation in a bioreactor significantly impacts the productivity of MPA fermentation. nih.govbiointerfaceresearch.com The three primary modes are batch, fed-batch, and continuous fermentation.

Batch Fermentation: In this mode, all nutrients are provided at the beginning of the process. For P. brevicompactum, batch fermentations in a stirred-tank reactor have yielded MPA concentrations around 1.26 g/L to 1.84 g/L. nih.govresearchgate.net

Fed-Batch Fermentation: This strategy involves the controlled feeding of nutrients during the fermentation process, which can prevent substrate inhibition and prolong the production phase. Fed-batch cultivation has consistently shown higher MPA concentrations than batch mode, with yields reaching up to 3.26 g/L. researchgate.net

Continuous Fermentation: In this mode, fresh medium is continuously added to the bioreactor while an equal volume of used medium with the product is removed. While the final MPA concentration in continuous mode (e.g., 1.67 g/L) may be lower than in fed-batch, it can achieve the highest productivity. biointerfaceresearch.com

A comparative study using P. brevicompactum demonstrated these differences clearly. While fed-batch fermentation achieved the highest concentration (1.91 g/L), continuous fermentation yielded the highest productivity at 0.025 g/L/h, a significant increase over the 0.006 g/L/h and 0.007 g/L/h productivities of batch and fed-batch modes, respectively. biointerfaceresearch.com Scaling up optimized processes from shake flasks to 5-L stirred fermenters has also been shown to successfully increase MPA titers from 3.7 g/L to 5.8 g/L. nih.govproquest.com

| Cultivation Mode | Maximum MPA Concentration (g/L) | MPA Productivity (g/L/h) |

|---|---|---|

| Batch | 1.55 biointerfaceresearch.com | 0.006 biointerfaceresearch.com |

| Fed-Batch | 1.91 biointerfaceresearch.com | 0.007 biointerfaceresearch.com |

| Continuous | 1.67 biointerfaceresearch.com | 0.025 biointerfaceresearch.com |

Synthetic Approaches and Chemical Modifications of Mycophenolic Acid

Total Synthesis Methodologies

The complete chemical synthesis of mycophenolic acid offers a route to produce the molecule from basic starting materials and allows for the creation of analogues with structural variations that are not easily accessible through modification of the natural product itself. researchgate.netpg.edu.pl

Convergent and Stepwise Derivatization Strategies

The synthesis of mycophenolic acid can be approached through both convergent and stepwise strategies. researchgate.net

A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then joined together in the later stages of the synthesis. researchgate.net One such approach to MPA involves a palladium-mediated allyl-aryl tin coupling as a key step to connect the two main fragments of the molecule. researchgate.net Another convergent route starts with the synthesis of methyl 6-bromo-4-methylhex-4-enoate and 5,7-dihydroxy-4-methylphthalide (B57823), which are then condensed to form the core structure of MPA. researchgate.net

In contrast, stepwise derivatization strategies involve the sequential modification of a single starting material to build the target molecule. capes.gov.brnih.gov This approach allows for the gradual construction of the molecule, with each step adding a new functional group or modifying an existing one. nih.gov Two such stepwise procedures have been developed for the introduction of the (E)-4-methyl-4-hexenoic acid side chain, a key feature of mycophenolic acid. capes.gov.br

Key Reaction Steps

Several key chemical reactions are instrumental in the total synthesis of mycophenolic acid and its analogues. These include:

Michael Addition: This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net This is a fundamental carbon-carbon bond-forming reaction used in organic synthesis. researchgate.net

Dieckmann Condensation: This is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a cyclic β-keto ester. masterorganicchemistry.comchemistrysteps.com It is particularly useful for forming five- and six-membered rings. chemistrysteps.com

Claisen Rearrangement: This is a powerful carbon-carbon bond-forming reaction that involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. researchgate.net A modification of this, the orthoester Claisen rearrangement, is a key step in a facile conversion of an acetaldehyde (B116499) moiety into the (E)-4-methylhex-4-enoic acid side-chain of mycophenolic acid. researchgate.net

Allyl-Aryl Tin Coupling: This palladium-mediated cross-coupling reaction is a key step in a convergent synthesis of mycophenolic acid, enabling the connection of the phthalide (B148349) core and the hexenoic acid side chain. researchgate.net

Semi-Synthetic Approaches

Semi-synthetic approaches utilize mycophenolic acid, typically obtained through fermentation processes, as a starting material for further chemical modifications. nih.govnih.gov This strategy is often more practical and cost-effective than total synthesis for producing derivatives, especially when only minor structural changes are desired. researchgate.netpg.edu.pl Mycophenolate mofetil (MMF), a widely used prodrug of MPA, is a prime example of a semi-synthetic derivative. It is the 2-morpholinoethyl ester of MPA, synthesized to improve bioavailability and reduce gastrointestinal side effects associated with the parent compound. nih.gov

Design and Synthesis of Mycophenolic Acid Analogues

The design and synthesis of mycophenolic acid analogues are driven by the desire to improve its therapeutic properties, such as potency and selectivity, and to explore new potential applications, including as anticancer agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in guiding the design of new MPA analogues. nih.govoncodesign-services.com These studies systematically investigate how modifications to the chemical structure of MPA affect its biological activity. oncodesign-services.com By synthesizing and testing a series of related compounds, researchers can identify key structural features that are essential for activity. oncodesign-services.com For mycophenolic acid, SAR studies have revealed the importance of several structural elements:

The Lactone Ring and Aromatic Methyl Group: These features are considered essential for the biological activity of MPA. researchgate.net

Phenolic Hydroxyl Group: A phenolic -OH group with an adjacent hydrogen-bond acceptor, such as the lactone carbonyl, is thought to be necessary for target interaction. researchgate.net

Carboxylic Acid Group: A free carboxylic acid group on the side chain is generally associated with higher cytotoxicity compared to its esterified counterparts. mostwiedzy.pl

Introduction of Diverse Chemical Moieties

To explore the SAR of mycophenolic acid and develop new analogues with improved properties, various chemical moieties have been introduced through different chemical reactions:

Silylation: The introduction of silyl (B83357) groups, such as the triphenylsilyl (TPS) group, has been investigated. acs.orgacs.org For instance, a triphenylsilyl-MPA analogue has shown promising cytotoxic activity against osteosarcoma cancer cell lines. acs.orgacs.org

Esterification: The carboxylic acid group of MPA is a common site for modification. Esterification with various alcohols can alter the compound's properties. acs.orgacs.org For example, the synthesis of amino acid analogues of MPA in the form of methyl esters has been reported. mostwiedzy.pl

Hydroxamic Acid: The synthesis of MPA derivatives incorporating hydroxamic acid functionalities has also been explored as a strategy to create novel analogues.

Preclinical Research and Mechanistic Investigations of Mycophenolic Acid and Its Analogues

In Vitro Studies on Cellular Models

Assessment of Lymphocyte Proliferation and Apoptosis

Mycophenolic acid (MPA) is a potent inhibitor of lymphocyte proliferation, a cornerstone of its immunosuppressive activity. nih.gov This effect is primarily achieved by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA replication in proliferating T and B cells. youtube.comnih.gov

In vitro studies have consistently demonstrated MPA's ability to block the proliferation of various lymphocyte populations. In Jurkat T cells, MPA has been shown to reduce cell viability and proliferation in a time-dependent manner. researchgate.net This inhibition of proliferation is associated with an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis. researchgate.net Similarly, in human B-lymphoma cells, MPA not only inhibits proliferation but also induces significant apoptosis, with rates reaching 50-60% after 72 hours of treatment. nih.gov

The pro-apoptotic effects of MPA on lymphocytes can be influenced by the mode of cellular activation and the concentration of the drug. nih.gov For instance, in canine peripheral blood mononuclear cells stimulated with concanavalin (B7782731) A, MPA exhibited an anti-apoptotic effect at certain concentrations. nih.gov This suggests that the impact of MPA on lymphocyte apoptosis is complex and may vary depending on the specific cellular context and stimuli.

The following table summarizes the key findings on the effects of Mycophenolic Acid on lymphocyte proliferation and apoptosis from various studies.

| Cell Type | Finding | Reference |

| Jurkat T cells | Reduced cell viability and proliferation in a time-dependent manner. | researchgate.net |

| Jurkat T cells | Promoted an accumulation of cells stalled in the sub-G1 phase. | researchgate.net |

| Human B-lymphoma cells | Inhibited cell proliferation and induced apoptosis (50-60% at 72 hours). | nih.gov |

| Canine Lymphocytes | The influence of MPA on apoptosis was dependent on the mechanism of cell activation and MPA concentration. | nih.gov |

Analysis of Gene and Protein Expression in Cell Lines (e.g., CD Markers, FoxP3, PCNA, IMPDH2)

MPA treatment significantly alters the expression of various genes and proteins involved in lymphocyte activation, differentiation, and proliferation.

In human CD4+ T cells stimulated with CD3/CD28, MPA treatment has been shown to decrease the expression of positive co-stimulatory molecules like CD27 and CD28, while CD25 expression remains unaffected. nih.gov Conversely, MPA enhances the expression of negative co-stimulators such as PD-1 and CTLA-4. nih.gov Furthermore, MPA upregulates the expression of the transcription factor FoxP3, which is a key regulator of regulatory T cells (Tregs). nih.gov However, in stimulated canine lymphocytes, the effect of MPA on FoxP3 expression was found to be dependent on the specific cell stimulation method. nih.gov

Studies on canine lymphocytes have also demonstrated that MPA can cause a decrease in the expression of the T-cell receptor component CD3 and the co-receptor CD8. nih.gov The expression of the B-cell marker CD21 was minimally affected. nih.gov

A key target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), particularly the type II isoform (IMPDH2), which is predominantly expressed in proliferating lymphocytes. youtube.comnih.gov MPA's inhibitory effect on IMPDH leads to the depletion of guanosine (B1672433) nucleotides, thereby suppressing cell proliferation. nih.gov This is further evidenced by the decreased expression of proliferating cell nuclear antigen (PCNA), a marker of cell proliferation, in canine lymphocytes treated with MPA. nih.gov Interestingly, bacterial IMPDH exhibits significantly higher resistance to MPA, a characteristic that has been exploited to develop it as a dominant selectable marker in mammalian cell transfection studies. nih.gov

The table below provides a summary of the observed changes in gene and protein expression in response to Mycophenolic Acid.

| Cell Line/Type | Marker | Effect of MPA | Reference |

| Human CD4+ T cells | CD27, CD28 | Decreased expression | nih.gov |

| Human CD4+ T cells | PD-1, CTLA-4 | Enhanced expression | nih.gov |

| Human CD4+ T cells | FoxP3 | Enhanced expression | nih.gov |

| Canine Lymphocytes | FoxP3 | Dependent on cell stimulation | nih.gov |

| Canine Lymphocytes | CD3, CD8 | Decreased expression | nih.gov |

| Canine Lymphocytes | PCNA | Decreased expression | nih.gov |

| Lymphocytes | IMPDH2 | Inhibition of activity | youtube.comnih.gov |

Metabolic Reprogramming in T-cells

T-cell activation and differentiation are intrinsically linked to profound metabolic reprogramming, shifting from a quiescent metabolic state to a highly active one characterized by increased glycolysis and glutaminolysis. nih.gov This metabolic switch is essential to meet the bioenergetic and biosynthetic demands of proliferation and effector function. nih.gov

Mycophenolic acid has been shown to directly interfere with this metabolic reprogramming. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, which not only affects DNA synthesis but also impacts signaling pathways that control T-cell metabolism. nih.gov Specifically, MPA treatment has been associated with reduced signaling through the Akt/mTOR and STAT5 pathways in human CD4+ T cells. nih.gov The mTOR pathway, particularly mTORC1, is a central regulator of T-cell metabolism, promoting glycolysis, lipid biosynthesis, and mitochondrial biogenesis upon T-cell activation. nih.gov

The metabolic reprogramming in alloreactive T-cells, which are key players in graft-versus-host disease, involves the activation of TCR, mTORC1, and MYC signaling pathways. frontiersin.org These pathways drive the upregulation of glycolysis. frontiersin.org By dampening mTOR signaling, MPA can effectively curb the metabolic shift required for T-cell activation and proliferation.

Studies on Dendritic Cell Maturation and Function

Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating and shaping adaptive immune responses. The maturation state of DCs is a key determinant of whether they induce immunity or tolerance. Mycophenolic acid has been shown to exert significant inhibitory effects on the maturation and function of human dendritic cells. nih.govnih.gov

In vitro studies have demonstrated that MPA can impair the upregulation of co-stimulatory molecules on DCs, which are essential for T-cell activation. nih.gov Furthermore, MPA treatment can affect the expression of cell-surface receptors involved in antigen uptake and processing, such as CD83 and CD205, leading to a decreased ability to stimulate T-cells. nih.gov This results in reduced T-cell proliferation and cytokine secretion. nih.govnih.gov

Interestingly, while MPA inhibits some aspects of DC maturation, it does not simply maintain them in an immature state. MPA-treated DCs can exhibit a mature phenotype for chemokine receptor expression, with downregulation of CCR5 and upregulation of CCR7, which is associated with migration to lymph nodes. nih.gov Despite this migratory phenotype, these MPA-treated DCs still show a reduced capacity to stimulate allogeneic T-cell responses, both through direct and indirect pathways. nih.gov Additionally, MPA-treated DCs have been observed to secrete the anti-inflammatory cytokine IL-10. nih.gov

The following table summarizes the effects of Mycophenolic Acid on dendritic cell maturation and function.

| Feature | Effect of Mycophenolic Acid | Reference |

| Co-stimulatory Molecule Expression | Impaired upregulation | nih.gov |

| Antigen Processing/Presentation Receptors (CD83, CD205) | Downregulated expression | nih.gov |

| T-cell Stimulation | Reduced | nih.govnih.gov |

| Chemokine Receptor Expression (CCR5/CCR7) | Mature phenotype (downregulation/upregulation) | nih.gov |

| IL-10 Secretion | Increased | nih.gov |

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., Osteosarcoma, Neuroblastoma)

Beyond its immunosuppressive properties, mycophenolic acid and its analogues have demonstrated cytotoxic activity against various cancer cell lines, suggesting potential for repurposing as anti-cancer agents.

In the context of osteosarcoma, MPA has been shown to efficiently inhibit the growth of several human osteosarcoma cell lines, including MNNG/HOS, U2OS, SaOS-2, MG-63, and 143B, with IC50 values in the therapeutic range for organ transplant patients. nih.gov MPA treatment of osteosarcoma cells leads to the inhibition of colony formation, cell cycle arrest in the S phase, and induction of apoptosis. nih.gov Furthermore, MPA can reduce the in vitro invasion of osteosarcoma cells by inhibiting their migration capability. nih.gov Novel synthetic analogues of MPA have also exhibited potent cytotoxic activity against osteosarcoma cell lines, with some showing low cytotoxicity against normal human cells. nih.gov

Similarly, MPA derivatives have shown selective inhibition of neuroblastoma (SH-SY5Y) cancer cell lines while being non-toxic to normal cells. nih.gov The cytotoxic effects of various compounds on neuroblastoma cell lines are often assessed by measuring cell viability and apoptosis rates. researchgate.net

The table below presents the cytotoxic effects of Mycophenolic Acid and its analogues on different cancer cell lines.

| Cancer Cell Line | Compound | Key Findings | Reference |

| Osteosarcoma (MNNG/HOS, U2OS, SaOS-2, MG-63, 143B) | Mycophenolic Acid | Inhibited cell growth, colony formation, induced S-phase arrest and apoptosis, reduced invasion. | nih.gov |

| Osteosarcoma (MNNG/HOS, U2OS, 143B, SaOS-2) | Silicon-containing MPA analogue (2d) | Exhibited good cytotoxic activity with IC50 values from 0.64 to 2.27 µM and low cytotoxicity to normal cells. | nih.gov |

| Neuroblastoma (SH-SY5Y) | Propargylamine (B41283) mycophenolate derivatives | Showed selective inhibition of cancer cell lines and were nontoxic to normal cells. | nih.gov |

In Vivo Studies in Animal Models

In vivo studies in animal models have been instrumental in corroborating the immunosuppressive and anti-tumor effects of mycophenolic acid observed in vitro.

In a severe combined immunodeficiency (SCID) mouse xenograft model of human B-cell non-Hodgkin lymphomas, oral administration of mycophenolate mofetil (MMF), the prodrug of MPA, significantly inhibited subcutaneous tumor growth. nih.gov Immunohistochemical analysis of the tumors from MMF-treated mice revealed a decreased proliferation rate and higher apoptotic activity, confirming that the xenografted lymphoma cells remained sensitive to MPA. nih.gov

In a nude mouse model of osteosarcoma using 143B cell xenografts, daily oral administration of MMF significantly suppressed tumor growth. nih.gov Furthermore, in a tail vein-lung metastasis model with the same cell line, MMF treatment led to a significant reduction in the number of lung metastatic nodules. nih.gov

Canine models have been utilized to study the pharmacodynamics of MPA. These studies have established an inverse relationship between MPA concentration and the activity of its target enzyme, IMPDH. nih.gov Following oral administration of MMF to dogs, maximal inhibition of IMPDH activity was observed approximately 2-4 hours after dosing. nih.gov Interestingly, after 24 hours, there was a rebound increase in IMPDH activity, in some cases exceeding pre-dosing levels by three-fold. nih.gov These findings have important implications for optimizing dosing regimens to maintain effective immunosuppression.

Furthermore, animal models have been crucial in investigating the potential teratogenic effects of MPA. In rat whole embryo cultures, MPA induced dysmorphogenic development, including neural tube defects and heart anomalies, at clinically relevant concentrations. springermedizin.de

Finally, in a mouse model for progressive renal disease (COL4A3-deficient mice), treatment with MMF did not show significant differences in the gene expression of fibrotic markers, suggesting that the anti-fibrotic effects of MPA may involve pathways independent of transforming growth factor-beta (TGF-β). nih.gov In a rodent model of adjuvant-induced arthritis, MMF was shown to be effective, and in vitro studies using rodent fibroblasts indicated that MPA inhibits nitric oxide production, an inflammatory mediator, by down-regulating the expression of inducible nitric oxide synthase (iNOS). nih.gov

Immunosuppressive Effects in Allograft and Xenograft Models

Preclinical studies in various animal models have been instrumental in establishing the immunosuppressive potential of mycophenolic acid (MPA) and its prodrug, mycophenolate mofetil (MMF). These investigations have demonstrated the efficacy of MMF, both as a standalone therapy and in combination with other immunosuppressants, in prolonging the survival of allografts (transplants between genetically non-identical individuals of the same species) and xenografts (transplants between different species). nih.gov

In murine models, MPA exhibited potent and selective immunosuppressive effects on lymphocytes. nih.gov Further studies in various animal species confirmed that MMF effectively extends the survival of transplanted organs and can also be beneficial in reversing ongoing rejection episodes. nih.gov The successful outcomes in these animal experiments, which also highlighted a relatively low toxicity profile, were a driving force behind the initiation of clinical trials in humans. nih.gov

The application of MPA has also been explored in the context of vascularized composite allotransplantation (VCA), which involves the transplantation of multiple tissues such as skin, muscle, and bone. Due to the high immunogenicity of the skin component in VCA, targeted immunosuppression is desirable. bohrium.com Preclinical research has investigated topical formulations of MPA to provide graft-targeted immunosuppression while minimizing systemic side effects. bohrium.com

Evaluation of Mycophenolic Acid and Analogues in Experimental Disease Models (e.g., Chronic Rejection Models)

A significant focus of preclinical research has been the evaluation of mycophenolic acid (MPA) and its analogues in preventing chronic rejection, a major cause of long-term graft failure. Animal models have suggested a beneficial effect of MPA on chronic rejection, which has been a key factor in its clinical adoption. nih.gov The potential of MPA to mitigate chronic rejection is linked to its ability to reduce acute rejection episodes, which are considered a risk factor for the development of chronic rejection. nih.gov

The development of new analogues of MPA is an ongoing area of research. These efforts are aimed at creating compounds with improved efficacy and reduced toxicity compared to the currently used forms, mycophenolate mofetil (MMF) and mycophenolate sodium (MPS). nih.gov The primary mechanism of MPA's action is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides in T and B lymphocytes. nih.govyoutube.com By inhibiting this pathway, MPA selectively halts the proliferation of these immune cells. youtube.com Research into novel analogues often focuses on enhancing this inhibitory activity or altering the compound's metabolic profile to reduce side effects. nih.gov

Pharmacodynamic Properties in Animal Systems

The pharmacodynamic (PD) properties of mycophenolic acid (MPA), which describe the biochemical and physiological effects of the drug on the body, have been extensively studied in animal models. A key aspect of these studies is the measurement of inosine monophosphate dehydrogenase (IMPDH) activity, the enzyme inhibited by MPA, to assess the drug's immunosuppressive effect. nih.gov

In a canine model, the administration of mycophenolate mofetil (MMF) led to a dose-dependent inhibition of IMPDH activity. nih.gov A single oral dose resulted in maximal inhibition of IMPDH activity by 30-40% approximately 2-4 hours after administration, followed by a gradual return of enzyme activity. nih.gov Interestingly, after 24 hours, there was an increase in IMPDH activity that, in some cases, surpassed pre-dosing levels by as much as three-fold. nih.gov This rebound phenomenon suggests that the timing of drug administration is critical for maintaining optimal immunosuppression. nih.gov

Pharmacokinetic (PK) and pharmacodynamic (PD) relationships have also been investigated in healthy beagle dogs. frontiersin.org These studies showed a clear concentration-dependent inhibition of T-cell proliferation that correlated with MPA plasma concentrations. frontiersin.org This PK/PD relationship remained consistent with repeated drug administration, indicating no significant changes in drug absorption, metabolism, or clearance, nor desensitization to the drug's effects over time. frontiersin.org

Studies in healthy cats have also been conducted to evaluate the plasma disposition of MPA and its effect on peripheral blood mononuclear cells. Following oral administration of MMF, MPA was detected in the plasma of all cats, indicating successful absorption and biotransformation of the prodrug. researchgate.net The metabolites of MPA were also detected, suggesting elimination through hepatic biotransformation. researchgate.net However, significant interindividual variability in the disposition of MPA was observed, which could lead to variations in treatment safety and efficacy. nih.gov

Table 1: Pharmacodynamic Findings in Animal Models

| Animal Model | Key Pharmacodynamic Finding | Reference |

|---|---|---|

| Canine | Maximal inhibition of IMPDH activity (30-40%) occurs 2-4 hours post-dose, with a rebound increase in activity exceeding pre-dose levels after 24 hours. | nih.gov |

| Beagle Dog | Concentration-dependent inhibition of T-cell proliferation, with a stable PK/PD relationship upon repeated dosing. | frontiersin.org |

| Feline | Successful biotransformation of MMF to MPA with significant interindividual variability in MPA disposition. | researchgate.netnih.gov |

Investigations into Drug-Drug Interactions (Preclinical Models)

The co-administration of mycophenolic acid (MPA) with other medications is common in transplant recipients, making the investigation of potential drug-drug interactions (DDIs) a critical area of preclinical research. nih.gov These interactions can significantly alter the pharmacokinetics of MPA, potentially leading to sub-therapeutic immunosuppression or toxicity. nih.gov

Effects on Mycophenolic Acid Metabolism and Transport

Preclinical studies have revealed that various drugs can influence the metabolism and transport of mycophenolic acid (MPA). For instance, cyclosporine (CsA) has been shown to reduce MPA exposure by inhibiting the biliary excretion of its main metabolite, mycophenolic acid glucuronide (MPAG), which in turn affects the enterohepatic circulation of MPA. nih.gov In contrast, tacrolimus (B1663567) does not appear to have a clinically significant effect on MPA pharmacokinetics. nih.gov

The impact of steroids on MPA pharmacokinetics is another area of concern in triple-therapy regimens. nih.gov In vitro studies have provided mechanistic evidence for metabolic interactions between steroids, cyclosporine, and MPA. nih.gov Additionally, a range of other drugs commonly used in transplant patients, such as certain antibiotics and proton pump inhibitors, have been evaluated for their potential to interfere with MPA's metabolic pathways. nih.govdrugs.com For example, co-administration of amoxicillin (B794) plus clavulanic acid has been reported to reduce the pre-dose concentration of MPA by approximately 50%. gsk.com

Role of Metabolic Enzymes (e.g., UGTs) and Transporter Proteins (e.g., MRP2, OATPs, P-gp)

The metabolism and transport of mycophenolic acid (MPA) are mediated by a complex interplay of enzymes and transporter proteins. The primary metabolic pathway for MPA is glucuronidation, a Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgnih.gov UGT1A9 is the predominant enzyme responsible for the formation of the main, inactive metabolite, 7-O-mycophenolic acid glucuronide (MPAG), primarily in the liver. nih.gov Another metabolite, an acyl glucuronide (AcMPAG), is formed by UGT2B7 and may have some pharmacological activity. nih.gov

Several transporter proteins are involved in the disposition of MPA and its metabolites. Multidrug resistance-associated protein 2 (MRP2), encoded by the ABCC2 gene, is a key transporter responsible for the biliary excretion of MPAG and AcMPAG. pharmgkb.orgnih.gov This process is essential for the enterohepatic circulation of MPA. nih.gov Studies in MRP2-deficient rats have demonstrated significantly reduced biliary excretion of MPAG. researchgate.net

Organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, are involved in the uptake of MPAG into hepatocytes. pharmgkb.orgnih.gov P-glycoprotein (P-gp), encoded by the MDR1 gene, has been implicated in the oral absorption of MPA. pharmgkb.orgnih.gov Studies in mice lacking P-gp (Mdr1a/1b-/-) showed markedly increased plasma levels of MPA, suggesting that MPA is a substrate for this efflux transporter. nih.gov

The interaction of MPA and its metabolites with renal organic anion transporters, hOAT1 and hOAT3, has also been investigated. MPA was found to inhibit both transporters, while MPAG was a weaker inhibitor but was transported by hOAT3. nih.gov This suggests that hOAT3 plays a role in the renal tubular secretion of MPAG. nih.gov

Table 2: Key Enzymes and Transporters in MPA Disposition

| Molecule | Function | Reference |

|---|---|---|

| UGT1A9 | Major enzyme for MPA glucuronidation to MPAG in the liver. | nih.gov |

| UGT2B7 | Forms the acyl glucuronide metabolite (AcMPAG). | nih.gov |

| MRP2 (ABCC2) | Mediates biliary excretion of MPAG and AcMPAG, crucial for enterohepatic circulation. | pharmgkb.orgnih.govresearchgate.net |

| OATP1B1/1B3 | Involved in the hepatic uptake of MPAG. | pharmgkb.orgnih.gov |

| P-gp (MDR1) | Implicated in the oral absorption of MPA. | pharmgkb.orgnih.gov |

| hOAT3 | Contributes to the renal tubular secretion of MPAG. | nih.gov |

Enterohepatic Circulation and its Modulation

This recirculation process can be modulated by co-administered drugs. Cyclosporine (CsA) is a well-known inhibitor of MRP2, which reduces the biliary excretion of MPAG and thereby diminishes the enterohepatic circulation of MPA. nih.govnih.gov This interaction contributes to the lower MPA exposure observed when it is co-administered with CsA compared to other calcineurin inhibitors like tacrolimus. nih.gov

Antibiotics that disrupt the gut microbiome can also suppress the enterohepatic circulation of MPA. nih.gov By reducing the population of bacteria that produce β-glucuronidase, antibiotics such as ciprofloxacin, amoxicillin-clavulanate, norfloxacin, and metronidazole (B1676534) can decrease the deconjugation of MPAG back to MPA, leading to lower MPA trough levels. nih.gov In some cases, this reduction can be substantial and may take a significant amount of time to normalize even after the antibiotic course is completed. nih.gov

Analytical Methodologies for Mycophenolic Acid and Its Metabolites in Research

Chromatographic Techniques

Chromatography, a laboratory technique for the separation of a mixture, is the cornerstone of MPA analysis. The choice of chromatographic method depends on the specific requirements of the research, such as the need for high sensitivity, the number of samples, and the specific metabolites to be quantified.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the quantification of MPA and its metabolites in biological matrices. nih.govclinlabint.com This method offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analytes. clinlabint.com The principle of LC-MS/MS involves the separation of the compounds by liquid chromatography, followed by their ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte. jyoungpharm.org

Several LC-MS/MS methods have been developed for MPA analysis, often employing different sample preparation techniques and chromatographic conditions. nih.gov These methods are typically validated to ensure their accuracy, precision, linearity, and robustness. nih.govwalshmedicalmedia.com

Ultra-Performance Liquid Chromatography (UPLC), a more recent development in liquid chromatography, utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. nih.govbohrium.com When coupled with tandem mass spectrometry, UPLC-MS/MS provides a rapid and highly sensitive method for the determination of MPA and its metabolites. nih.govnih.gov

The advantages of UPLC-MS/MS in MPA analysis include shorter run times, reduced solvent consumption, and improved peak resolution. nih.govbohrium.com These features make it particularly suitable for high-throughput analysis in pharmacokinetic studies. nih.gov A validated UPLC-MS/MS method for MPA in human plasma has demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 15 ng/mL and a short run time of 2.0 minutes. nih.gov The method showed excellent linearity over a wide concentration range and high extraction recovery. nih.gov Another study successfully used on-line solid-phase extraction (SPE) coupled with UPLC-MS/MS to quantify MPA and its major metabolite, mycophenolic acid glucuronide (MPAG), in kidney transplant patients. nih.gov

Table 1: Performance Characteristics of a UPLC-MS/MS Method for MPA in Human Plasma

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 15–15000 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 15 ng/mL | nih.gov |

| Mean Extraction Recovery | >95% | nih.gov |

| Run Time | 2.0 minutes | nih.gov |

| Intra-day Precision (% CV) | 1.67% to 6.53% | nih.gov |

| Inter-day Precision (% CV) | Not specified | nih.gov |

| Accuracy | 98.8% to 102.8% | nih.gov |

High-Resolution Accurate Mass (HRAM) spectrometry is a powerful tool used in analytical chemistry that offers highly precise mass measurements. azolifesciences.comthermofisher.com Unlike standard mass spectrometry, HRAM instruments can distinguish between molecules with very similar masses, which is crucial for identifying and quantifying compounds in complex biological samples. thermofisher.comthermofisher.com This high resolving power helps to separate analyte signals from background interferences, leading to more accurate and reliable results. thermofisher.com

In the context of MPA analysis, HRAM can be particularly beneficial for separating MPA and its metabolites from endogenous matrix components, thereby improving the accuracy of quantification. thermofisher.com The ability to obtain accurate mass measurements also aids in the structural elucidation of unknown metabolites. While specific research focusing solely on HRAM for MPA is not as prevalent as for other techniques, the principles of HRAM suggest its significant potential for advanced research applications involving MPA metabolism.

Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that utilizes a high-resolution mass analyzer, such as an Orbitrap, to monitor all product ions of a selected precursor ion simultaneously. nih.govwashington.edumdpi.com This approach offers high selectivity and sensitivity for the quantification of target analytes. washington.edu In PRM, the quadrupole is used to isolate the precursor ion of interest, which is then fragmented, and all resulting fragment ions are detected in the high-resolution mass analyzer. mdpi.comcreative-proteomics.com This provides a full, high-resolution MS/MS spectrum, which can be used for confident identification and accurate quantification of the target compound. mdpi.com

Full scan mode, often used in conjunction with HRAM, involves acquiring mass spectra over a wide mass range. This allows for the untargeted detection of a broad range of compounds in a sample. nih.gov In the context of MPA research, full scan HRAM can be used for metabolite profiling studies to identify novel or unexpected metabolites of MPA. The combination of full scan for discovery and PRM for targeted quantification provides a comprehensive approach to studying MPA metabolism.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a well-established and widely used method for the quantification of MPA in biological samples. clinlabint.comnih.govnih.gov This technique is generally more accessible and less expensive than LC-MS/MS. nih.gov The principle involves separating MPA from other components in the sample using an HPLC column, and then detecting it based on its absorbance of UV light at a specific wavelength, typically around 210 nm, 254 nm, or 305 nm. clinlabint.comnih.gov

Numerous HPLC-UV methods have been developed and validated for the routine monitoring of total MPA concentrations in plasma. nih.govmedpharmres.com These methods often involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation. nih.govnih.gov While generally less sensitive than mass spectrometric methods, HPLC-UV provides adequate sensitivity for therapeutic drug monitoring and pharmacokinetic studies where higher concentrations of MPA are expected. nih.gov

Table 2: Comparison of Validated HPLC-UV Methods for MPA Quantification in Human Plasma

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (B52724) | Solid-phase extraction | nih.govmedpharmres.com |

| Column | Supelcosil LC-CN (150 × 4.6 mm, 5 µm) | LiChroCART®125-4 (C18) | nih.govmedpharmres.com |

| Mobile Phase | Acetonitrile, water, KH2PO4 buffer, phosphoric acid | Acetonitrile and phosphate (B84403) buffer (pH 3) | nih.govmedpharmres.com |

| Detection Wavelength | 305 nm | 254 nm | nih.govmedpharmres.com |

| Linearity Range | 0.1–40 µg/mL | 0.25 to 50 µg/mL | nih.govmedpharmres.com |

| LLOQ | 0.1 µg/mL | 0.25 µg/mL | nih.govmedpharmres.com |

| Intra-assay Precision (%RSD) | 0.97–7.06% | < 7.5% | nih.govmedpharmres.com |

| Inter-assay Precision (%RSD) | 1.92–5.15% | < 7.5% | nih.govmedpharmres.com |

| Intra-assay Inaccuracy | -5.72% to +2.96% | Not specified | nih.gov |

| Inter-assay Inaccuracy | -8.82% to +5.31% | Not specified | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRAM)

Sample Preparation Techniques

Effective sample preparation is a critical step in the analytical workflow for MPA and its metabolites, as it removes interfering substances from the biological matrix and concentrates the analytes of interest. The choice of sample preparation technique can significantly impact the accuracy, precision, and sensitivity of the subsequent analysis. Common techniques used for MPA analysis include:

Protein Precipitation (PP): This is a simple and rapid method that involves adding a precipitating agent, such as acetonitrile or methanol (B129727), to the plasma sample to denature and precipitate proteins. nih.govnih.gov The supernatant, containing the analytes, is then separated by centrifugation and can be directly injected into the chromatographic system or further processed. nih.govthermofisher.com

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analytes from the sample matrix. jyoungpharm.orgnih.gov The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analytes are then eluted with a suitable solvent. jyoungpharm.org This technique provides cleaner extracts compared to protein precipitation, which can lead to improved analytical performance. nih.gov

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The analytes are extracted into the organic phase, which is then separated and evaporated to concentrate the analytes before analysis.

Supported Liquid Extraction (SLE): SLE is an alternative to traditional LLE that uses a solid support material impregnated with an aqueous phase. theanalyticalscientist.com The sample is loaded onto the SLE plate or column, and the analytes are extracted into an organic solvent that is passed through the support. theanalyticalscientist.com This technique avoids the formation of emulsions, which can be a problem with LLE. theanalyticalscientist.com

The selection of the most appropriate sample preparation technique depends on factors such as the complexity of the sample matrix, the required sensitivity of the assay, and the desired sample throughput.

Protein Precipitation

Protein precipitation is a common and straightforward method for sample preparation in the analysis of mycophenolic acid and its metabolites from biological fluids like plasma. nih.govnih.govnih.gov This technique involves adding a precipitating agent, typically an organic solvent such as methanol or acetonitrile, to the plasma sample. nih.govnih.govnih.govdss.go.th The solvent disrupts the structure of proteins, causing them to precipitate out of the solution.

The general procedure involves adding the organic solvent, often containing an internal standard, to a small volume of plasma (e.g., 50 µL). nih.govnih.gov The mixture is then vortexed and centrifuged to pellet the precipitated proteins. chromatographyonline.com The resulting supernatant, which contains the analytes of interest, is then separated and can be directly injected into the analytical system or further diluted. nih.govnih.govchromatographyonline.com For instance, one method involves adding acetonitrile with 0.1% formic acid to the plasma sample, followed by vortexing and centrifugation. chromatographyonline.com Another approach utilizes methanol for the precipitation of plasma proteins. nih.gov The efficiency of protein precipitation can be enhanced by factors such as using a cold precipitation solution and freezing the mixture before centrifugation, which can improve analyte recovery and reduce matrix effects. mdpi.com The simplicity and speed of protein precipitation make it a widely used technique in high-throughput analyses. nih.govchromatographyonline.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is another widely used technique for the extraction and purification of mycophenolic acid and its metabolites from biological samples prior to analysis. jyoungpharm.orgnih.gov SPE offers the advantage of providing a cleaner extract compared to protein precipitation by effectively removing interfering substances from the matrix. nih.gov This leads to improved assay sensitivity and specificity.

The SPE process typically involves passing the sample through a cartridge containing a solid adsorbent. The analytes of interest are retained on the sorbent while other matrix components are washed away. The retained analytes are then eluted with a suitable solvent. nih.gov For the analysis of MPA, various SPE sorbents have been employed. One common type is the C18 cartridge, which is used in reverse-phase SPE. jyoungpharm.org A more advanced technique, molecularly imprinted solid-phase extraction (MISPE), has been developed for the rapid screening of MPA in human plasma. nih.gov This method utilizes molecularly imprinted polymers specifically designed to selectively bind MPA, thereby offering high selectivity and enabling effective clean-up of interfering components. nih.gov Online SPE coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been successfully used for the quantification of MPA and its major metabolite, mycophenolic acid glucuronide (MPAG), in kidney transplant patients. nih.gov

Method Development and Validation Parameters

The development and validation of analytical methods for mycophenolic acid and its metabolites are critical to ensure the reliability and accuracy of the results. The validation process typically adheres to guidelines set by regulatory bodies and includes the assessment of several key parameters. nih.govjyoungpharm.org

Selectivity and Specificity (Separation from Metabolites)

Selectivity and specificity are paramount in the analysis of mycophenolic acid (MPA) to ensure that the method accurately measures the intended analyte without interference from other compounds in the sample, particularly its metabolites like mycophenolic acid glucuronide (MPAG) and acyl-glucuronide (AcMPAG). nih.govnih.gov Chromatographic methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with detection techniques like mass spectrometry (MS/MS) or UV, are designed to achieve this separation.

In many validated methods, the chromatographic conditions are optimized to ensure that MPA and its metabolites have distinct retention times, allowing for their individual quantification. nih.gov For example, a UPLC-MS/MS method demonstrated baseline separation of MPA, MPAG, and an internal standard, with no interfering peaks from endogenous substances observed in blank samples. nih.gov The use of an internal standard, a compound with similar physicochemical properties to the analyte, further enhances the specificity and accuracy of the method by compensating for variations in sample preparation and instrument response. nih.gov Chromatograms from blank plasma are compared with those from spiked samples and patient samples to confirm the absence of interfering peaks at the retention times of the analytes and internal standard. nih.govnih.gov

Linearity and Calibration Range

The linearity of an analytical method establishes the relationship between the concentration of the analyte and the instrumental response over a defined range. rjpbcs.com This is a crucial parameter for accurate quantification. For mycophenolic acid (MPA) and its metabolites, linearity is typically assessed by analyzing a series of calibration standards prepared in a biological matrix, such as plasma, at different known concentrations. nih.govnih.gov The response (e.g., peak area ratio of the analyte to the internal standard) is then plotted against the concentration, and a linear regression analysis is performed. rjpbcs.comnih.gov A high correlation coefficient (r²), typically greater than 0.99, indicates a strong linear relationship. nih.govrjpbcs.com

The calibration range should encompass the expected concentrations of the analyte in clinical or research samples. nih.gov For MPA, this range can be quite wide to accommodate both trough and peak concentrations. For instance, different studies have reported various linear ranges for total MPA, such as 0.1–40 µg/mL, 0.05–4 µg/mL, 15–15000 ng/mL, and 0.2 to 20 µg/mL. nih.govnih.govnih.govshimadzu.com The table below summarizes the linearity and calibration ranges from several studies for MPA and its metabolites.

| Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Mycophenolic Acid (Total) | 0.05–4 µg/mL | Not Specified | nih.gov |

| Mycophenolic Acid Glucuronide (Total) | 0.5–60 µg/mL | Not Specified | nih.gov |

| Mycophenolic Acid Acyl-glucuronide (Total) | 0.025–3 µg/mL | Not Specified | nih.gov |

| Mycophenolic Acid (Free) | 10–500 ng/mL | Not Specified | nih.gov |

| Mycophenolic Acid Glucuronide (Free) | 125–10,000 ng/mL | Not Specified | nih.gov |

| Mycophenolic Acid Acyl-glucuronide (Free) | 0.5–300 ng/mL | Not Specified | nih.gov |

| Mycophenolic Acid | 15–15000 ng/mL | ≥0.9995 | nih.gov |

| Mycophenolic Acid | 288-468 μg/ml | ~0.9993 | rjpbcs.com |

| Mycophenolic Acid | 1-100microg/ml | 0.9989 | nih.gov |

| Mycophenolic Acid | 0.3–13.6 μg/mL | > 0.999 | nih.gov |

| Mycophenolic Acid Glucuronide | 2.6–232.9 μg/mL | > 0.999 | nih.gov |

| Mycophenolic Acid | 0.2 to 20 µg/mL | ≥ 0.999 | shimadzu.com |

Sensitivity (Lower Limit of Quantification, Signal-to-Noise Ratio)

The sensitivity of an analytical method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.govjbiochemtech.com For mycophenolic acid (MPA), a sensitive method is crucial for accurately measuring trough concentrations. The LLOQ is established by analyzing samples with low concentrations of the analyte and is often defined by a specific signal-to-noise (S/N) ratio, for example, an S/N ratio of ≥10 or ≥70. nih.gov

Various analytical methods have demonstrated a wide range of sensitivities for the quantification of MPA. For instance, a high-performance thin-layer chromatography (HPTLC) method reported an LLOQ of 77.09 ng/band. jbiochemtech.com In contrast, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can achieve LLOQs as low as 15 ng/mL, with a signal-to-noise ratio of ≥70. nih.gov Another LC-MS/MS method reported an even lower LLOQ of 0.10 ng/mL for mycophenolate mofetil and 101 ng/mL for MPA. jyoungpharm.org The table below presents the LLOQ values for MPA from different studies.

| Analyte | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|

| Mycophenolic Acid | 77.09 ng/band | jbiochemtech.com |

| Mycophenolic Acid (Total) | 0.05 µg/mL | nih.gov |

| Mycophenolic Acid Glucuronide (Total) | 0.5 µg/mL | nih.gov |

| Mycophenolic Acid Acyl-glucuronide (Total) | 0.025 µg/mL | nih.gov |

| Mycophenolic Acid (Free) | 10 ng/mL | nih.gov |

| Mycophenolic Acid Glucuronide (Free) | 125 ng/mL | nih.gov |

| Mycophenolic Acid Acyl-glucuronide (Free) | 0.5 ng/mL | nih.gov |

| Mycophenolic Acid | 15 ng/mL | nih.gov |

| Mycophenolic Acid | 0.32microg/ml | nih.gov |

| Mycophenolate mofetil | 0.10 ng/mL | jyoungpharm.org |

| Mycophenolic Acid | 101 ng/mL | jyoungpharm.org |

Precision (Intra- and Inter-Assay Variability)